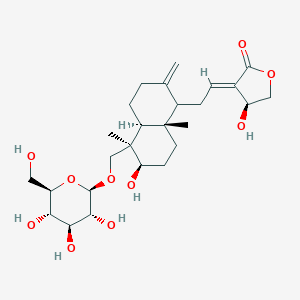

Andrographoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory and Immunomodulatory Effects:

Studies have shown that Andrographiside exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and cytokines. It also demonstrates immunomodulatory effects by stimulating the immune system, potentially enhancing its response to infections. These findings suggest its potential role in managing inflammatory conditions like rheumatoid arthritis and ulcerative colitis [, ].

Antiviral Properties:

Research suggests Andrographiside possesses antiviral properties against various viruses, including influenza, dengue, and respiratory syncytial virus (RSV). It may exert these effects by inhibiting viral replication and entry into host cells [, ]. However, further research is needed to determine its clinical efficacy in treating viral infections.

Antibacterial Activity:

Studies have shown that Andrographiside exhibits antibacterial activity against a broad spectrum of bacteria, including Staphylococcus aureus and Escherichia coli. This suggests its potential application as a natural alternative or complementary therapy for bacterial infections []. However, more research is required to assess its effectiveness and safety in clinical settings.

Hepatoprotective Effects:

Some studies suggest that Andrographiside may offer protective effects against liver damage. It may achieve this by reducing oxidative stress and inflammation in the liver cells []. However, further research is needed to confirm these findings and determine its clinical utility in liver diseases.

Additional Research Areas:

Andrographiside is also being investigated for its potential applications in various other areas, including:

- Cancer: Studies suggest Andrographiside may possess anti-cancer properties by inducing cell death in cancer cells []. However, more research is needed to explore its potential therapeutic use.

- Diabetes: Preliminary research suggests Andrographiside may improve blood sugar control []. However, further investigation is needed to confirm its efficacy and safety for managing diabetes.

Andrographoside is a bioactive compound primarily derived from the plant Andrographis paniculata, often referred to as the "King of Bitters." This compound is a glycoside of andrographolide, a labdane diterpenoid known for its bitter taste and numerous health benefits. Andrographoside has gained attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities. Its structure consists of a glucose moiety attached to the andrographolide backbone, enhancing its solubility and bioavailability compared to its aglycone form .

- Hydrolysis: In aqueous environments, andrographoside can hydrolyze to release andrographolide, which is responsible for many of its pharmacological effects.

- Glycosylation: The addition of sugar moieties can modify the compound's solubility and stability, influencing its absorption and efficacy in biological systems.

- Oxidation and Reduction: These reactions can alter the functional groups within the molecule, potentially enhancing its biological activity or reducing toxicity .

Andrographoside exhibits a broad spectrum of biological activities:

- Anticancer Activity: Research indicates that andrographoside can induce apoptosis in various cancer cell lines, including breast and liver cancers.

- Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines, making it useful in treating conditions such as arthritis and inflammatory bowel disease.

- Antimicrobial Properties: Andrographoside has demonstrated efficacy against several bacterial strains and viruses, contributing to its use in traditional medicine for infections.

- Hepatoprotective Effects: Studies suggest that it may protect liver cells from damage due to toxins or alcohol .

The synthesis of andrographoside can be achieved through several methods:

- Natural Extraction: The most common method involves extracting andrographoside from Andrographis paniculata using solvents like ethanol or methanol.

- Chemical Synthesis: Total synthesis approaches have been developed, utilizing various organic reactions such as:

- Biotransformation: Microbial fermentation processes can also be employed to produce andrographoside from simpler precursors .

Interaction studies involving andrographoside have revealed important insights into its pharmacokinetics and pharmacodynamics:

- Drug Interactions: Research indicates that andrographoside may interact with various drugs metabolized by cytochrome P450 enzymes, potentially affecting their efficacy and safety.

- Synergistic Effects: Studies have shown that combining andrographoside with other herbal extracts can enhance therapeutic effects while reducing side effects .

Similar Compounds

Several compounds share structural similarities with andrographoside, each exhibiting unique properties:

| Compound Name | Source | Biological Activity |

|---|---|---|

| Andrographolide | Andrographis paniculata | Anticancer, anti-inflammatory |

| Artemisinin | Artemisia annua | Antimalarial |

| Curcumin | Curcuma longa | Anti-inflammatory, antioxidant |

| Resveratrol | Various plants | Antioxidant, cardioprotective |

Andrographoside stands out due to its specific glycosylation pattern that enhances solubility and bioavailability compared to these similar compounds. Its unique combination of pharmacological activities makes it particularly valuable in both traditional medicine and modern therapeutic applications .

Phytochemical Profiling of Andrographis paniculata

Andrographis paniculata Nees, belonging to the Acanthaceae family, represents a herbaceous annual plant native to the tropical regions of India and Sri Lanka [6]. The plant has emerged as a significant source of bioactive diterpenoid lactones, with andrographolide serving as the predominant secondary metabolite [1] [2]. The phytochemical composition of Andrographis paniculata encompasses a diverse array of secondary metabolites, including diterpenoid lactones, flavonoids, phytosterols, and polyphenolic compounds [9] [13].

The diterpenoid lactone fraction constitutes the most pharmacologically significant component class within Andrographis paniculata [14]. Andrographolide, chemically designated as (3E,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one, exhibits the molecular formula C20H30O5 with a molecular weight of 350.45 grams per mole [1] [5]. The compound demonstrates distinctive physicochemical properties, including a melting point of 229-232°C, optical activity of [α]20/D -126°, and characteristic bitter taste [5].

| Compound Class | Compound Name | Plant Part | Concentration (% w/w) | Molecular Formula |

|---|---|---|---|---|

| Diterpenoid Lactone | Andrographolide | Leaves/Stem | 2.39-6.0 | C20H30O5 |

| Diterpenoid Lactone | Neoandrographolide | Leaves/Aerial parts | 0.5-1.2 | C26H40O9 |

| Diterpenoid Lactone | 14-deoxyandrographolide | Aerial parts | 0.1-0.8 | C20H30O4 |

| Diterpenoid Lactone | Andrographoside | Leaves/Aerial parts | 0.05-0.3 | C26H40O9 |

| Flavonoid | 5-hydroxy-7,8-dimethoxyflavone | Whole plant | Variable | C17H14O5 |

| Flavonoid | 7-O-methylwogonin | Root/Aerial parts | Variable | C16H12O5 |

| Phytosterol | β-sitosterol | Whole plant | Variable | C29H50O |

| Phytosterol | Stigmasterol | Whole plant | Variable | C29H48O |

The distribution pattern of andrographolide throughout the plant exhibits significant variation, with the highest concentrations observed in leaves (2.39% w/w), followed by stems (0.8-1.2% w/w), and the lowest concentrations detected in seeds [9] [14]. Accompanying diterpenoid lactones include neoandrographolide, 14-deoxyandrographolide, isoandrographolide, and 14-deoxy-11,12-didehydroandrographolide, which collectively contribute to the therapeutic profile of the plant [13] [16].

The flavonoid constituents comprise primarily flavones and their derivatives, including 5-hydroxy-7,8-dimethoxyflavone, 5-hydroxy-7,8,2′,5′-tetramethoxyflavone, and 7-O-methylwogonin [14] [15]. These compounds demonstrate methoxylation patterns characteristic of the Acanthaceae family and contribute to the antioxidant properties of the plant matrix [11]. Phytosterol components, including β-sitosterol, stigmasterol, campesterol, and ergosterol, provide additional bioactive constituents with demonstrated membrane-stabilizing properties [9].

Biosynthetic Pathways: Mevalonate vs. Methylerythritol Phosphate Routes

The biosynthesis of andrographolide involves two distinct isoprenoid biosynthetic pathways: the classical cytosolic mevalonate pathway and the plastidial methylerythritol phosphate pathway, also designated as the deoxyxylulose phosphate pathway [7] [18]. These pathways converge to produce the universal isoprenoid precursors isopentenyl diphosphate and dimethylallyl diphosphate, which serve as fundamental building blocks for andrographolide formation [2] [20].

Isotopic labeling studies employing [1-13C]acetate, [2-13C]acetate, and [1,6-13C2]glucose have conclusively demonstrated that the deoxyxylulose phosphate pathway represents the predominant biosynthetic route for andrographolide production [7] [22]. Carbon-13 nuclear magnetic resonance spectroscopy analysis revealed peak enrichment of eight carbon atoms in andrographolide following precursor feeding experiments, indicating substantial contribution from the plastidial pathway [7].

| Pathway | Key Enzyme | Gene Symbol | Subcellular Location | Contribution to Andrographolide Biosynthesis (%) |

|---|---|---|---|---|

| Deoxyxylulose Phosphate Pathway | 1-Deoxy-D-xylulose-5-phosphate synthase | dxs | Plastid | 65-70 |

| Deoxyxylulose Phosphate Pathway | 1-Deoxy-D-xylulose-5-phosphate reductoisomerase | dxr | Plastid | 65-70 |

| Deoxyxylulose Phosphate Pathway | 4-hydroxy-3-methylbut-2-enyl diphosphate reductase | isph | Plastid | 65-70 |

| Deoxyxylulose Phosphate Pathway | Geranylgeranyl diphosphate synthase | ggps | Plastid | 65-70 |

| Mevalonate Pathway | 3-hydroxy-3-methylglutaryl-CoA synthase | hmgs | Cytoplasm | 30-35 |

| Mevalonate Pathway | 3-hydroxy-3-methylglutaryl-CoA reductase | hmgr | Cytoplasm | 30-35 |

The deoxyxylulose phosphate pathway initiates with the condensation of pyruvate and D-glyceraldehyde-3-phosphate catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase, producing 1-deoxy-D-xylulose-5-phosphate [18] [21]. Subsequent enzymatic transformations involving 1-deoxy-D-xylulose-5-phosphate reductoisomerase, 2-C-methyl-D-erythritol-4-phosphate cytidylyltransferase, and 4-hydroxy-3-methylbut-2-enyl diphosphate reductase generate the terminal products isopentenyl diphosphate and dimethylallyl diphosphate [20] [21].

The mevalonate pathway commences with the condensation of acetyl-coenzyme A molecules catalyzed by 3-hydroxy-3-methylglutaryl-coenzyme A synthase, followed by reduction via 3-hydroxy-3-methylglutaryl-coenzyme A reductase to produce mevalonate [18]. Phosphorylation and decarboxylation reactions subsequently yield isopentenyl diphosphate and dimethylallyl diphosphate through the sequential action of mevalonate kinase, phosphomevalonate kinase, and mevalonate diphosphate decarboxylase [20].

Pathway inhibition studies utilizing fosmidomycin, a specific deoxyxylulose phosphate pathway inhibitor, resulted in significant reduction of andrographolide accumulation, while treatment with lovastatin, a mevalonate pathway inhibitor, enhanced andrographolide production [18]. These findings confirm the predominant contribution of the plastidial deoxyxylulose phosphate pathway to andrographolide biosynthesis, with an estimated 65-70% contribution compared to 30-35% from the mevalonate pathway [18] [21].

Enzymatic Mechanisms in Diterpenoid Lactone Formation

The formation of andrographolide involves a complex series of enzymatic transformations beginning with the condensation of isopentenyl diphosphate and dimethylallyl diphosphate units [26] [27]. Geranylgeranyl diphosphate synthase catalyzes the sequential addition of three isopentenyl diphosphate molecules to dimethylallyl diphosphate, generating geranylgeranyl diphosphate as the immediate precursor for diterpenoid biosynthesis [27].

The committed step in andrographolide biosynthesis involves the cyclization of geranylgeranyl diphosphate by ent-copalyl diphosphate synthase, a class II diterpene synthase that catalyzes the formation of ent-copalyl diphosphate [27] [31]. Andrographis paniculata contains multiple ent-copalyl diphosphate synthase isoforms, designated as ApCPS1, ApCPS2, ApCPS3, and ApCPS4, which demonstrate functional redundancy in ent-copalyl diphosphate formation [27].

The subsequent transformation of ent-copalyl diphosphate to ent-kaurene involves class I diterpene synthases, particularly ent-kaurene synthase [27] [31]. The ApKSL2 enzyme, identified as an ent-kaurene synthase, catalyzes this cyclization reaction through a carbocationic mechanism involving multiple ring closures and hydride shifts [27]. The enzyme demonstrates substrate specificity for ent-copalyl diphosphate and produces ent-kaurene as the primary product [31].

Downstream modifications of the ent-kaurene scaffold involve cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases that introduce hydroxyl groups and form the characteristic lactone ring of andrographolide [26] [31]. The oxidation of ent-kaurene proceeds through sequential hydroxylation reactions at specific carbon positions, followed by lactonization to generate the α,β-unsaturated γ-lactone moiety characteristic of andrographolide [24] [28].

The final steps in andrographolide biosynthesis involve additional oxidative modifications catalyzed by specialized cytochrome P450 enzymes that introduce the hydroxyl groups at carbon-3, carbon-14, and carbon-19 positions [26] [31]. These oxidations occur in a coordinated manner to produce the mature andrographolide molecule with its distinctive pharmacophoric features [28].

Isotopic Tracer Studies of Precursor Incorporation

Comprehensive isotopic tracer investigations have provided fundamental insights into the biosynthetic origin and precursor incorporation patterns in andrographolide formation [7] [22]. The application of specifically labeled carbon-13 compounds has enabled precise determination of carbon atom origins and pathway contributions to the final diterpenoid structure [7].

| Tracer Compound | Target Pathway | Carbon Enrichment Pattern | Effect on Andrographolide Production | Study Concentration | Duration |

|---|---|---|---|---|---|

| [1-13C]acetate | Mevalonate pathway marker | Lower enrichment | Moderate increase | 10 mM | 48-72 hours |

| [2-13C]acetate | Deoxyxylulose phosphate pathway marker | Higher enrichment | Significant increase | 10 mM | 48-72 hours |

| [1,6-13C2]glucose | General carbon metabolism | Eight carbon atoms enriched | Confirms DXP dominance | 5 mM | 48-72 hours |

| Fosmidomycin | Deoxyxylulose phosphate pathway inhibitor | Not applicable | 70-80% reduction | 50-100 μM | 24-48 hours |

| Lovastatin | Mevalonate pathway inhibitor | Not applicable | 20-30% increase | 10-20 μM | 24-48 hours |

| Methyl jasmonate | Both pathways elicitor | Not applicable | 5.25-fold increase | 5 μM | 24 hours |

Feeding experiments with [1-13C]acetate, which specifically labels the methyl carbon of acetyl-coenzyme A in the mevalonate pathway, resulted in lower levels of carbon-13 incorporation into andrographolide compared to [2-13C]acetate labeling [7] [22]. This differential incorporation pattern indicates that the carboxyl carbon of acetate, which enters the deoxyxylulose phosphate pathway via pyruvate formation, contributes more significantly to andrographolide carbon skeleton formation [7].

The administration of [1,6-13C2]glucose to Andrographis paniculata cell cultures demonstrated substantial enrichment of eight specific carbon atoms within the andrographolide structure [7]. Nuclear magnetic resonance analysis revealed that these carbon atoms correspond to positions derived primarily from the deoxyxylulose phosphate pathway, confirming the predominant role of this biosynthetic route [22].

Inhibitor studies employing fosmidomycin, a phosphonic acid analog that specifically targets 1-deoxy-D-xylulose-5-phosphate reductoisomerase, resulted in dramatic reduction of andrographolide accumulation by 70-80% in cell culture systems [18]. Conversely, treatment with lovastatin, which inhibits 3-hydroxy-3-methylglutaryl-coenzyme A reductase in the mevalonate pathway, enhanced andrographolide production by 20-30%, indicating compensatory upregulation of the deoxyxylulose phosphate pathway [18].

Elicitation studies using methyl jasmonate demonstrated remarkable enhancement of andrographolide biosynthesis, with optimal concentrations of 5 μM producing 5.25-fold increases in compound accumulation within 24 hours [20] [21]. This enhancement correlated with increased expression of key biosynthetic genes including dxs, dxr, isph, ggps, hmgs, and hmgr, indicating coordinated regulation of both biosynthetic pathways [21]. The coordination of isph, ggps, and hmgs expression particularly influenced andrographolide biosynthesis, suggesting these enzymes represent critical control points in the biosynthetic network [21].

Molecular Characterization: Labdane Diterpenoid Skeleton

Andrographolide belongs to the family of ent-labdane diterpenoids, representing one of the most extensively studied bioactive natural products derived from Andrographis paniculata [1] [2] [3]. The compound possesses the molecular formula C₂₀H₃₀O₅ with a molecular weight of 350.45 g/mol [1] [4] [5]. The structural architecture is characterized by a complex polycyclic framework consisting of a labdane-type diterpene skeleton featuring a trans-decalin bicyclic system fused with an α-alkylidene γ-butyrolactone moiety [6] [2] [7].

The fundamental structural features include three hydroxyl groups strategically positioned at C-3 (secondary), C-14 (allylic), and C-19 (primary) carbon atoms [3] [8]. The molecule contains two olefinic bonds: a Δ⁸⁽¹⁷⁾ exocyclic methylene group and a Δ¹²⁽¹³⁾ double bond within the lactone side chain [9] [2]. The γ-butyrolactone ring system exhibits an E-configuration at the C-12=C-13 double bond, which is crucial for biological activity [10] [11].

| Structural Component | Description | Position |

|---|---|---|

| Labdane skeleton | ent-labdane diterpene framework | Core structure |

| Decalin system | Trans-fused bicyclic rings | Rings A and B |

| Hydroxyl groups | Three OH substituents | C-3, C-14, C-19 |

| Lactone ring | γ-butyrolactone moiety | C-15 to C-16 |

| Exocyclic methylene | C=CH₂ group | C-8(17) |

| Allylic double bond | C=C in lactone chain | C-12(13) |

Stereochemical Features and X-ray Crystallographic Data

The stereochemical configuration of andrographolide has been definitively established through comprehensive X-ray crystallographic analysis [12] [13] [14] [15]. The compound crystallizes in the monoclinic crystal system with specific unit cell parameters: a = 6.552(2) Å, b = 8.009(1) Å, c = 17.989(1) Å, and an interaxial angle β = 97.32(1)° [15] [16].

The absolute configuration has been determined as 3R, 4R, 5S, 9R, 10R, and 14S through combined X-ray crystallography and advanced chiroptical spectroscopic techniques including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) [17] [18]. This configuration assignment was confirmed using Time-Dependent Density Functional Theory (TD-DFT) calculations employing CAM-B3LYP/6-31+G(d,p) level of theory [17] [18].

Crystallographic bond parameters reveal that bond angles within the structure range from 106.9(1)° to 113.2(2)°, while torsion angles for the ring systems vary from 54.4(3)° to -59.1(2)° [15]. The decalin ring system adopts a characteristic trans-diaxial conformation, which is stabilized by intramolecular hydrogen bonding interactions [14] [19].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Crystal system | Monoclinic | [15] [16] |

| Unit cell a (Å) | 6.552(2) | [15] [16] |

| Unit cell b (Å) | 8.009(1) | [15] [16] |

| Unit cell c (Å) | 17.989(1) | [15] [16] |

| Unit cell angle β (°) | 97.32(1) | [15] [16] |

| Bond angle range (°) | 106.9(1) to 113.2(2) | [15] |

| Torsion angle range (°) | 54.4(3) to -59.1(2) | [15] |

| Absolute configuration | 3R, 4R, 5S, 9R, 10R, 14S | [17] [18] |

Solubility Profile and Partition Coefficients

Andrographolide exhibits limited aqueous solubility, being classified as sparingly soluble to almost insoluble in water [20] [8] [21]. This hydrophobic character significantly impacts its bioavailability and pharmaceutical applications [8]. The compound demonstrates markedly improved solubility in organic solvents, with DMSO providing the highest solubility at 70 mg/mL (199.74 mM) [21], followed by dimethylformamide (DMF) at 14 mg/mL [20], and ethanol at 8 mg/mL [21].

The octanol-water partition coefficient varies depending on measurement conditions and computational methods. Experimental determination using the shake-flask method yielded a log P value of 0.59 when measured in water at 37°C [22]. However, predicted values using different computational approaches range from 0.424 (estimated) [23] to 1.963 (Crippen method) [24], indicating moderate lipophilicity [25] [26].

pH-dependent partitioning studies reveal that the apparent n-octanol-buffer partition coefficients are influenced by pH, with higher pH values decreasing the apparent partition coefficients [22]. Andrographolide demonstrates the highest partition coefficient at pH 6, while maintaining stability within the pH range of 3-5 [8] [27].

| Solvent System | Solubility | Category |

|---|---|---|

| Water | Almost insoluble | Sparingly soluble |

| DMSO | 70 mg/mL | Highly soluble |

| Ethanol | 8 mg/mL | Moderately soluble |

| DMF | 14 mg/mL | Highly soluble |

| Methanol | 0.2 mg/mL | Slightly soluble |

| Chloroform | Slightly soluble | Slightly soluble |

| DMF:PBS (1:1, pH 7.2) | 0.5 mg/mL | Slightly soluble |

Partition coefficient data:

- Experimental log P: 0.59 (water, 37°C) [22]

- Predicted log P: 0.424-1.963 [23] [24]

- Optimal pH range: 3-5 [8]

Thermal Stability and Degradation Kinetics

The thermal stability of andrographolide is significantly influenced by its physical state and environmental conditions [28] [29]. Crystalline andrographolide demonstrates remarkable stability, remaining stable even when exposed to 70°C at 75% relative humidity for three months [28]. In contrast, the amorphous form degrades rapidly under identical conditions, exhibiting prompt decomposition within the same timeframe [28] [30].

Heat-accelerated degradation studies reveal second-order kinetics for the decomposition process, with a predicted rate constant at 25°C (k₂₅°C) of 3.8 × 10⁻⁶ d⁻¹ [28]. The major degradation product under elevated temperature conditions has been identified as 14-deoxy-11,12-didehydroandrographolide [28] [31].

Comprehensive stability studies under various stress conditions demonstrate that andrographolide is susceptible to alkaline hydrolysis, acid hydrolysis, oxidative stress, photolytic degradation, and dry heat degradation [31] [27]. Under alkaline conditions, the compound undergoes complete degradation with no detectable peaks in chromatographic analysis [31]. Acid hydrolysis produces degradation products with Rf values of 0.35, while oxidative stress and photolytic conditions yield similar degradation patterns [31].

Long-term storage studies over 12 months revealed a progressive deterioration of 69.26% in andrographolide content [29]. Temperature and crystallinity emerge as the two primary factors affecting degradation rates [29], emphasizing the importance of controlled storage conditions for maintaining pharmaceutical efficacy.

| Stability Parameter | Condition | Result | Reference |

|---|---|---|---|

| Crystalline form | 70°C, 75% RH, 3 months | Highly stable | [28] |

| Amorphous form | 70°C, 75% RH, 3 months | Rapidly degrades | [28] |

| Degradation kinetics | Heat-accelerated | Second-order | [28] |

| Rate constant (25°C) | k₂₅°C | 3.8 × 10⁻⁶ d⁻¹ | [28] |

| Major degradation product | 70°C, 75% RH | 14-deoxy-11,12-didehydroandrographolide | [28] |

| Long-term storage | 12 months | 69.26% deterioration | [29] |

| Optimal pH stability | pH 3-5 | Most stable | [8] |

Additional physical properties:

- Melting point: 229-232°C [23] [32] [33]

- Predicted boiling point: 557.3±50.0°C [23] [32]

- Density: 1.2317 g/cm³ (d₄²¹) [23] [34]

- Optical rotation: [α]D²⁰ = -126° (c=1.5 in acetic acid) [4] [23]

- Flash point: 195.5±23.6°C [32]

- UV maximum: λmax = 223 nm (in methanol) [23]

- Appearance: Off-white crystalline solid [1] [4] [23]